2,4-ジフルオロベンズアルデヒド

概要

説明

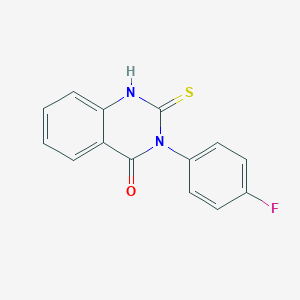

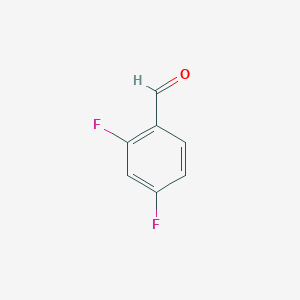

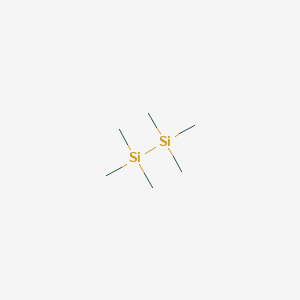

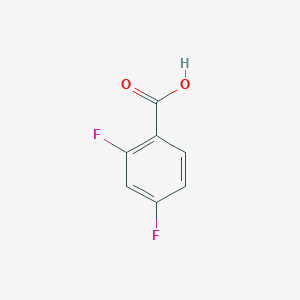

2,4-ジフルオロベンズアルデヒドは、分子式C7H4F2Oを持つ有機化合物です。これは、ベンゼン環上の2つの水素原子が2位と4位にフッ素原子で置換されたベンズアルデヒドの誘導体です。 この化合物は、その独特の化学的性質で知られており、さまざまな科学的および工業的用途に使用されています .

2. 製法

合成経路と反応条件: 2,4-ジフルオロベンズアルデヒドは、いくつかの方法で合成できます。

2,4-ジクロロベンズアルデヒドのフッ素化: この方法は、双極性非プロトン性溶媒中での2,4-ジクロロベンズアルデヒドとフッ化カリウムの反応を含みます.

ニトロトルエンの還元、ジアゾ化、フッ素化: この多段階プロセスは、ニトロトルエンから始まり、還元、ジアゾ化、フッ素化されて2,4-ジフルオロトルエンが得られます。

工業的製造方法: 2,4-ジフルオロベンズアルデヒドの工業的製造は、通常、エチレングリコールジアルキルエーテルなどの触媒の存在下で、フッ化カリウムを使用して2,4-ジクロロベンズアルデヒドをフッ素化することによって行われます .

科学的研究の応用

2,4-Difluorobenzaldehyde has a wide range of applications in scientific research:

作用機序

2,4-ジフルオロベンズアルデヒドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、求電子剤として作用し、生物学的システム中の求核剤と反応できます。 活性部位の残基と共有結合を形成することによって、特定の酵素を阻害することもできます .

6. 類似の化合物との比較

2,4-ジフルオロベンズアルデヒドは、以下のような他のフッ素化ベンズアルデヒドと比較できます。

- 2-フルオロベンズアルデヒド

- 3-フルオロベンズアルデヒド

- 4-フルオロベンズアルデヒド

独自性:

- フッ素原子の位置: 2,4-ジフルオロベンズアルデヒド中の2位と4位にフッ素原子が位置しているという独特の位置は、その異性体と比較して異なる化学的性質を与えています .

- 反応性: 2つのフッ素原子の存在は、求核置換反応における反応性を高めます .

類似の化合物:

- 2-フルオロベンズアルデヒド: 2位にフッ素原子。

- 3-フルオロベンズアルデヒド: 3位にフッ素原子。

- 4-フルオロベンズアルデヒド: 4位にフッ素原子 .

結論として、2,4-ジフルオロベンズアルデヒドは、科学や工業のさまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独特の化学的性質と反応性は、多くの貴重な化合物の合成における重要な中間体となっています。

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde can be synthesized through several methods:

Fluorination of 2,4-Dichlorobenzaldehyde: This method involves the reaction of 2,4-dichlorobenzaldehyde with potassium fluoride in a dipolar aprotic solvent.

Reduction, Diazotization, and Fluorination of Nitrotoluene: This multi-step process starts with nitrotoluene, which is reduced, diazotized, and then fluorinated to obtain 2,4-difluorotoluene.

Industrial Production Methods: The industrial production of 2,4-difluorobenzaldehyde typically involves the fluorination of 2,4-dichlorobenzaldehyde using potassium fluoride in the presence of a catalyst such as ethylene glycol dialkyl ether .

化学反応の分析

2,4-ジフルオロベンズアルデヒドは、以下を含むさまざまな化学反応を受けます。

酸化: アルデヒド基は酸化されて対応するカルボン酸を形成できます。

還元: アルデヒド基は還元されて2,4-ジフルオロベンジルアルコールを形成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が通常使用されます。

主要な生成物:

酸化: 2,4-ジフルオロ安息香酸。

還元: 2,4-ジフルオロベンジルアルコール。

4. 科学研究の応用

2,4-ジフルオロベンズアルデヒドは、科学研究において幅広い用途があります。

類似化合物との比較

- 2-Fluorobenzaldehyde: Fluorine atom at the 2 position.

- 3-Fluorobenzaldehyde: Fluorine atom at the 3 position.

- 4-Fluorobenzaldehyde: Fluorine atom at the 4 position .

特性

IUPAC Name |

2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGPCBACLBHDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165788 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-35-2 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2,4-Difluorobenzaldehyde?

A1: 2,4-Difluorobenzaldehyde can be synthesized through several methods. One approach involves a multistep process starting from toluene, involving nitration, reduction using sodium polysulfide, further reduction with hydrazine hydrate, and a final Schiemann reaction. This method results in a 36.3% overall yield []. Another method utilizes 1,3-difluorobenzene reacted with carbon monoxide in the presence of aluminum chloride (AlCl3) and hydrochloric acid (HCl) as catalysts under pressurized carbon monoxide atmosphere [].

Q2: What is the preferred conformation of 2,4-Difluorobenzaldehyde?

A2: Microwave spectroscopic studies have confirmed that the O-trans conformer is the preferred conformation for 2,4-Difluorobenzaldehyde []. This suggests the aldehyde group (-CHO) is oriented trans to the oxygen atom of the adjacent fluorine.

Q3: How does the fluorine substitution in 2,4-Difluorobenzaldehyde influence its reactivity in the Baeyer-Villiger oxidation?

A3: Research shows that the presence of fluorine atoms significantly impacts the enzymatic Baeyer-Villiger oxidation of 2,4-Difluorobenzaldehyde catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) []. While chemical Baeyer-Villiger oxidations often yield benzoic acids from electron-poor benzaldehydes, HAPMO displays a high preference for producing fluorophenols from 2,4-Difluorobenzaldehyde. This selectivity suggests that interactions within the enzyme's active site, possibly with amino acids or the flavin cofactor, influence the migratory group preference towards the phenyl ring [].

Q4: How does 2,4-Difluorobenzaldehyde behave in condensation reactions?

A4: 2,4-Difluorobenzaldehyde readily undergoes condensation reactions, as exemplified by its use in synthesizing chalcone derivatives []. In a study, 2,4-Difluorobenzaldehyde was successfully reacted with 2,4-dimethyl-5-acetylthiazole under acidic conditions to yield (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one []. This demonstrates its utility in constructing molecules with potentially valuable pharmaceutical properties.

Q5: How is 2,4-Difluorobenzaldehyde utilized in synthesizing more complex molecules?

A5: 2,4-Difluorobenzaldehyde serves as a crucial starting material in the multistep synthesis of fluorinated analogs of 5,7-dihydroxytryptamine (5,7-DHT), specifically 4-fluoro-, 6-fluoro-, and 4,6-difluoro-5,7-DHTs []. The strategic introduction of fluorine in these analogs was achieved through regioselective hydroxylation and formylation reactions, highlighting the versatility of 2,4-Difluorobenzaldehyde in building complex molecules with potential biological activity.

Q6: Has 2,4-Difluorobenzaldehyde been used in synthesizing pharmaceutical compounds?

A6: Yes, a chemo-enzymatic approach utilizing 2,4-Difluorobenzaldehyde has been developed for synthesizing Efinaconazole, a clinically used antifungal agent []. This method employs benzaldehyde lyase (BAL) to catalyze the critical benzoin condensation step, offering a potentially greener and more efficient alternative to traditional chemical synthesis [].

Q7: What is known about the crystal structure of compounds derived from 2,4-Difluorobenzaldehyde?

A7: Crystallographic studies provide insights into the solid-state arrangements of 2,4-Difluorobenzaldehyde derivatives. For instance, 2,4-difluorobenzaldehyde benzoylhydrazone (C14H10F2N2O) exhibits a structure where molecules are connected through a network of hydrogen bonds, specifically N-H...O, C-H...O, and C-H...π(arene) interactions. These interactions collectively form intricate sheet-like structures within the crystal lattice [].

Q8: How do structural modifications of 2,4-Difluorobenzaldehyde derivatives influence their crystal packing?

A8: Slight changes in the substituents of 2,4-Difluorobenzaldehyde derivatives can significantly impact their crystal packing. For example, while 2,4-difluorobenzaldehyde isonicotinoylhydrazone (C13H9F2N3O) forms chains of rings linked by N—H⋯O and C—H⋯O hydrogen bonds, its dichloro analog, 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (C13H9Cl2N3O), exhibits sheets of rings held together by N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds []. These variations highlight the sensitivity of crystal packing to even minor alterations in molecular structure.

Q9: Have there been computational studies on 2,4-Difluorobenzaldehyde derivatives?

A9: Yes, computational methods have been employed to study 2,4-difluorobenzaldehyde isonicotinoylhydrazone (I) and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (II) []. Researchers used techniques like GIAO, CSGT, and IGAIM to calculate 1H and 13C NMR chemical shifts. These calculations, performed at both ab initio Hartree-Fock and B3LYP levels with a 6-31+G(d,p) basis set, showed excellent agreement with experimental NMR data, particularly for the HF level []. This successful application of computational methods demonstrates their value in predicting and interpreting the spectroscopic properties of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)

![[(Z)-but-1-enyl]benzene](/img/structure/B74645.png)